Home > Products > Screening Compounds P93055 > 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one
6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one - 2097976-98-0

6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Catalog Number: EVT-1778733
CAS Number: 2097976-98-0
Molecular Formula: C10H5FN2OS
Molecular Weight: 220.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a)

  • Compound Description: This compound served as a lead compound in a study focusing on Clostridium difficile inhibitors. It displayed improved potency compared to the initial hit compound and showed selectivity over normal gut microflora. []
  • Relevance: While lacking the fused benzene ring of 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one, this compound shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure. The research emphasizes the potential of modifications at the 2 and 7 positions for modulating biological activity, highlighting structural similarities and potential shared structure-activity relationships with the target compound. []
  • Compound Description: This compound was identified as a hit compound with moderate potency against Clostridium difficile. []
  • Relevance: This compound shares a similar core structure with 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one, with the key difference being the replacement of the benzothienopyrimidine system with a quinazolinone moiety. This structural similarity suggests potential overlaps in their modes of biological activity and highlights the relevance of the core pyrimidinone structure. []

3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones

  • Compound Description: This class of compounds represents a novel class of potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. []
  • Relevance: This entire class of compounds is directly related to 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one, sharing the same core structure. The only difference lies in the potential presence of various substituents at different positions on the benzothienopyrimidine scaffold. This close structural similarity suggests that 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one might possess similar biological activities, specifically related to PIM kinase inhibition. []

6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (BMS-814580)

  • Compound Description: This compound is a potent melanin-concentrating hormone receptor 1 (MCHR1) antagonist, exhibiting significant anti-obesity properties. []
  • Relevance: This compound, while possessing a more complex structure, shares the core thieno[3,2-d]pyrimidin-4(3H)-one scaffold with 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one. This highlights the versatility of this scaffold in binding to diverse targets and suggests the potential for the target compound to exhibit activity towards MCHR1 or other related targets. []

2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives

  • Compound Description: This class of compounds was identified as potent phosphodiesterase 7 (PDE7) inhibitors. []
  • Relevance: Though lacking the benzofused ring system of 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one, these compounds emphasize the significance of the thieno[3,2-d]pyrimidin-4(3H)-one core for PDE7 inhibition. Modifications at the 2-position, similar to the fluorine substitution in the target compound, suggest potential shared structure-activity relationships and potential for activity against PDE7 or related targets. []
Overview

6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a compound that belongs to the class of thienopyrimidines, which are known for their diverse biological activities. This compound features a fluorine atom at the 6-position of the benzo-thieno-pyrimidine framework, which may influence its chemical reactivity and biological properties. The structural complexity of this compound makes it a subject of interest in medicinal chemistry and drug design.

Source and Classification

This compound can be classified under heterocyclic compounds, specifically thieno[3,2-d]pyrimidines. Thienopyrimidines have been explored for their potential as pharmaceutical agents due to their ability to interact with various biological targets. The presence of the fluorine atom suggests potential enhancements in pharmacokinetic properties such as increased lipophilicity and metabolic stability.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one can be achieved through various methods. A common approach involves the reaction of substituted thiophene derivatives with pyrimidine precursors. For instance, one method includes:

  1. Starting Materials: Begin with 2-amino-5-fluorobenzothiophene and appropriate reagents such as phosphorus oxychloride or acetic anhydride.
  2. Refluxing: The mixture is refluxed under controlled conditions to facilitate cyclization.
  3. Isolation: After completion, the product is isolated through filtration and recrystallization.

The yield and purity can be assessed using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one can be represented as follows:

  • Molecular Formula: C10_{10}H6_{6}F1_{1}N1_{1}S1_{1}
  • Molecular Weight: Approximately 205.22 g/mol
  • Structure: The compound features a fused ring system comprising a benzene ring, a thiophene ring, and a pyrimidine ring.

The structure can be visualized using molecular modeling software to assess steric interactions and electronic properties.

Chemical Reactions Analysis

Reactions and Technical Details

6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one can participate in several chemical reactions:

  1. Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  2. Cyclization Reactions: It can react with electrophiles to form more complex heterocycles.
  3. Reduction Reactions: The carbonyl group in the pyrimidine ring may be reduced to form corresponding alcohols or amines.

These reactions can be monitored using spectroscopic methods such as infrared (IR) spectroscopy and mass spectrometry .

Mechanism of Action

Process and Data

The mechanism of action for 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one largely depends on its biological target. For instance:

  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation: The compound could modulate receptors associated with various diseases, contributing to its therapeutic effects.

Quantitative structure-activity relationship (QSAR) studies could provide insights into how structural modifications impact its biological activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one include:

  • Appearance: Typically appears as a solid or crystalline powder.
  • Melting Point: The melting point is generally above 200 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical properties include its stability under acidic or basic conditions and reactivity towards electrophiles due to the presence of electron-rich sites within its structure .

Applications

Scientific Uses

6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:

  • Drug Development: It serves as a lead compound in the synthesis of new pharmaceuticals targeting cancer or inflammatory diseases.
  • Biological Studies: Used in studies examining enzyme inhibition or receptor interactions to understand disease mechanisms better.
  • Material Science: Potential applications in developing new materials due to its unique electronic properties.
Synthetic Methodologies and Structural Optimization

Conventional Cyclization Strategies for Thienopyrimidinone Core Assembly

The construction of the benzothienopyrimidinone core employs well-established cyclization methodologies, with the Gewald reaction serving as a cornerstone for assembling the requisite thiophene intermediate. This multicomponent reaction typically involves the condensation of a ketone (e.g., tetralone or cyclohexanone derivatives), sulfur, and an α-cyanoester or cyanoacetamide, facilitated by morpholine catalysis in ethanol under reflux conditions. Subsequent ring annulation introduces the pyrimidinone moiety, frequently achieved through two dominant pathways [5] [7] [9]:

  • Formamide Condensation: Heating the 2-aminothiophene-3-carboxylate precursor (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) with formamide or formamidine acetate (120-200°C) induces cyclodehydration. This route directly yields the 4-oxo (4(3H)-one) derivatives. While operationally simpler, it offers limited flexibility for subsequent C4 functionalization crucial for many drug discovery campaigns [1] [9].
  • Chlorination-Dehydrohalogenation: A more versatile approach involves initial conversion of the 2-aminothiophene-3-carboxylate to the corresponding 4-chlorothieno[3,2-d]pyrimidine using phosphorus oxychloride (POCl₃), often with catalytic additives like N,N-diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to enhance reactivity and yield (50-80°C, 4-12 hours). The highly reactive 4-chloro intermediate readily undergoes nucleophilic displacement with ammonia (gaseous or in dioxane), ammonium hydroxide, or primary amines, providing access to a diverse array of 4-amino-substituted derivatives, which are prevalent in kinase inhibitors [4] [8] [9].

Table 1: Key Cyclization Methods for Thienopyrimidinone Core Synthesis

MethodReagents/ConditionsKey Intermediate/ProductAdvantagesLimitationsReported Yield Range
Gewald ReactionKetone, S₈, NCCH₂CO₂Et, Morpholine, EtOH, ΔEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateDirect access to fused bicyclic 2-aminothiophenesRequires optimization for specific ketone substrates45-85% [9]
Formamide CyclizationFormamidine acetate, DMF, 100-200°C5,6,7,8-Tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-oneOne-step route to 4-oxo coreLow functional group tolerance; Limited C4 derivatization60-75% [1] [9]
POCl₃ ChlorinationPOCl₃, DIPEA or DBU, 50-80°C, 4-12h4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidineEnables versatile C4 amination/etherificationHarsh conditions; Requires careful handling70-92% [4] [8]
Nucleophilic DisplacementAmines/Ammonia, DCM, EtOH or dioxane, rt-80°C4-Amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidinesHigh diversity at C4 positionDependent on quality of 4-chloro precursor75-95% [4] [9]

Fluorination Techniques: Electrophilic vs. Nucleophilic Approaches

The incorporation of fluorine at C6 is pivotal for enhancing target affinity and metabolic stability. Two primary synthetic routes dominate, each with distinct mechanistic considerations and optimal contexts [5] [9]:

  • Electrophilic Fluorination: Late-stage fluorination employs electrophilic fluorinating agents acting on electron-rich aromatic systems within the pre-formed thienopyrimidinone scaffold. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is frequently utilized due to its stability and reactivity. Reaction conditions typically involve solvents like acetonitrile or DMF at temperatures ranging from 20°C to 80°C. The regioselectivity (C6 vs. other positions) is heavily influenced by the electronic environment of the fused benzene ring. Electron-donating groups (EDGs) ortho or para to the desired fluorination site (C6) enhance reactivity and regiocontrol. However, achieving high selectivity often requires careful optimization of solvent, temperature, and catalyst (e.g., AgOTf). Yields are generally moderate (40-65%) and can suffer from competing side reactions if ring deactivation occurs [9].
  • Nucleophilic Aromatic Substitution (SNAr): This strategy offers superior regiocontrol by leveraging activated precursors. It involves synthesizing a thienopyrimidinone core bearing a good leaving group (LG), typically chlorine or bromine, at the C6 position. Fluoride sources, most commonly anhydrous potassium fluoride (KF) or cesium fluoride (CsF), or sometimes tetrabutylammonium fluoride (TBAF), are then used in high-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (120-180°C), often under microwave irradiation to reduce reaction times. Catalysts such as 18-crown-6 can enhance fluoride nucleophilicity. Key advantages include excellent regioselectivity and scalability. The major limitation lies in the need for the pre-installation of a suitable LG, requiring additional synthetic steps. Yields are typically higher than electrophilic methods, ranging from 60% to 85% [5] [9].

Table 2: Fluorination Methods and Impact on Biological Activity (SAR)

Fluorination MethodTypical ConditionsRegioselectivity ControlKey SAR ImpactExample IC₅₀ Shift vs. Non-Fluoro Analog
Electrophilic (Selectfluor®)Selectfluor®, CH₃CN/DMF, 20-80°C, (AgOTf)Moderate (EDG dependent)Modest potency increase; Improved log P; Enhanced metabolic stability~2-5 fold increase [9]
Nucleophilic (SNAr) Cl→F6-Cl-Precursor, KF/CsF, DMSO/DMF, 120-180°C, (MW)HighSignificant potency boost (H-bond mimicry, dipole); Dramatically improved FRα/PCFT selectivity>10 fold increase [5]
Nucleophilic (SNAr) Br→F6-Br-Precursor, KF/CsF, DMSO, 150-180°C, MWHighSimilar to Cl→F; Bromide offers better LG reactivity in some complex systems>10 fold increase [5]
Ortho-Fluorine on Side ChainFluorinated aryl isocyanate in urea synthesisN/A (Side chain mod.)Enhanced target engagement via H-bonding; Improved cell permeability; Reduced clearanceNot applicable (Distinct modification) [9]

Computer-Aided Drug Design (CADD) in Scaffold Optimization

CADD plays an indispensable role in the rational optimization of the 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one scaffold, enabling efficient exploration of chemical space and prediction of target binding [1] [6] [10].

  • Molecular Docking and Binding Mode Analysis: Docking studies using crystal structures of target proteins (e.g., VEGFR-2 [PDB: 4ASD], EGFRT790M [PDB: 3IKA], RIPK2) reveal critical interactions mediated by the fluorinated core. The 6-fluorine atom often acts as a hydrogen bond acceptor, forming favorable contacts with backbone amide NH groups (e.g., Met793 in EGFR) or side chains (e.g., Lys514 in VEGFR-2) within the ATP-binding pocket. The planar thienopyrimidinone core facilitates π-stacking interactions with hydrophobic residues (Phe797 in EGFR, Phe1047 in VEGFR-2). Docking guided the optimization of substituents at N3 (e.g., tetrahydro pyridine vs. benzyl) and C2/C4 positions to maximize complementary interactions with specific sub-pockets (hydrophobic, solvent-exposed, allosteric regions). For instance, modeling against EGFRT790M demonstrated that a 4-anilino group with a meta-trifluoromethyl substituent optimally fills a hydrophobic cleft adjacent to the gatekeeper residue, explaining the superior potency of analogs like compound B1 (IC₅₀ = 13 nM) over earlier leads [4] [6] [9].
  • Scaffold Hopping and Bioisosteric Replacement: CADD facilitates the identification of bioisosteres for the benzo[4,5]thieno moiety or the pyrimidinone ring. Comparative molecular field analysis (CoMFA) and similarity searching revealed that replacing the benzo-fused ring with a 4,5,6,7-tetrahydrobenzo moiety (saturation) reduced planarity and improved solubility while maintaining VEGFR-2 binding affinity in analogs like compound 11n (IC₅₀ VEGFR-2 phosphorylation inhibition < 1 µM). Similarly, replacing the sulfur atom in the thiophene ring with nitrogen (yielding pyrrolopyrimidines) or oxygen (furopyrimidines) was explored computationally to modulate electronic properties and H-bonding capacity, although the thieno core often demonstrated superior affinity for kinases like PDK1 and RIPK2 [6] [9] [10].
  • Fragment Growth and Linking: Starting from minimal ligand-efficient fragments binding to key pockets (e.g., PIF pocket of PDK1), CADD was used to design linkers and appendages connecting these fragments to the 6-fluorothienopyrimidinone core. Molecular dynamics (MD) simulations assessed the stability of the proposed interactions and linker conformations. This approach was crucial in developing dual inhibitors targeting both the hinge region (via the core) and allosteric sites, as exemplified in the design of potent GnRH receptor antagonists like Relugolix, derived from thienopyrimidinone scaffolds [6] [10].

Fragment-Based Screening for Lead Identification

Fragment-based drug discovery (FBDD) provides a powerful strategy for identifying novel chemical starting points against challenging targets, leveraging the 6-fluorothienopyrimidinone as a core structure or evolving from smaller fragments [3] [6] [9].

  • NMR Screening for PDK1 Inhibitors: An NMR-based fragment screen identified low molecular weight heterocycles (MW < 250 Da) binding to the PDK1 active site. Ligand-observed NMR techniques (e.g., WaterLOGSY, STD) confirmed hits with weak affinity (Kd ~ 0.1-1 mM). Among these, a simple thieno[3,2-d]pyrimidin-4(3H)-one lacking the 6-fluoro and benzo-fusion demonstrated ligand efficiency (LE) > 0.3 kcal/mol per atom. Computational modeling suggested vectors for growth towards the ribose and hydrophobic pockets. Systematic elaboration involved introducing the benzo[4,5]fusion for enhanced hydrophobic contact and the 6-fluoro substituent to improve hinge binding via an additional H-bond. This fragment-to-lead optimization culminated in 6,7-disubstituted thienopyrimidinones exhibiting low micromolar inhibitory activity (IC₅₀ ~ 1-5 µM) against PDK1 in biochemical assays [3].
  • SPR and X-ray for RIPK2 Inhibitors: Surface plasmon resonance (SPR) screening identified fragments binding to the RIPK2 kinase domain. Cocrystallization of a promising amino-thienopyrimidine fragment revealed its binding mode in the ATP pocket, forming H-bonds with the hinge residue Glu97. Structure-guided design focused on fragment merging, incorporating elements of a known RIPK2 inhibitor patent compound onto the thienopyrimidine core. Key optimizations included introducing the 6-fluoro substituent to enhance hinge binding and solubility, and adding a solubilizing group (e.g., morpholinoethyl) off the C2 position to improve pharmacokinetics. This yielded HY3, a potent (RIPK2 IC₅₀ = 11 nM), selective (>100-fold over RIPK1) inhibitor with excellent bioavailability (46.6%) and demonstrable in vivo efficacy in an acute liver injury model [10].
  • Targeting Multifactorial Diseases: Fragment screens against enzymes in one-carbon metabolism (e.g., GARFTase, AICARFTase, SHMT2) identified diverse heterocyclic cores. The 6-fluorothieno[2,3-d]pyrimidine scaffold emerged as a privileged structure capable of inhibiting multiple enzymes simultaneously (e.g., compound 9 inhibiting GARFTase with Ki < 1 nM and AICARFTase/SHMT2 in low nM range). Structural biology (X-ray crystallography) guided optimization to balance potency across targets while maintaining folate receptor (FRα/β) selectivity over the reduced folate carrier (RFC), a key factor for tumor-selective cytotoxicity [5].

Table 3: Fragment-Based Screening Applications for Thienopyrimidinone Development

Target ProteinScreening MethodInitial Fragment HitOptimized 6-Fluoro Thienopyrimidinone LeadKey Potency GainPrimary Therapeutic Area
PDK1NMR (STD, WaterLOGSY)Thieno[3,2-d]pyrimidin-4(3H)-one6,7-Disubstituted analogs (e.g., from [3])IC₅₀: 1-5 µM (from mM fragment affinity)Cancer Metabolism
RIPK2SPR, X-ray CrystallographyAminothienopyrimidineHY3 (IC₅₀ = 11 nM) [10]>1000-fold increase in potencyInflammation (Acute Liver Injury)
GARFTaseX-ray, Biochemical AssayClassical antifolate fragmentsCompound 9 (Ki < 1 nM) [5]>800-fold vs. previous gen. compoundsCancer (Antifolate)
VEGFR-2Virtual Screening, DockingKnown kinase hinge binders11n (VEGFR-2 phosphorylation inhibitor) [9]Significant anti-angiogenesis in CAMCancer (Angiogenesis)

Key Compounds Mentioned

Properties

CAS Number

2097976-98-0

Product Name

6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one

IUPAC Name

6-fluoro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one

Molecular Formula

C10H5FN2OS

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C10H5FN2OS/c11-6-3-1-2-5-7-9(15-8(5)6)10(14)13-4-12-7/h1-4H,(H,12,13,14)

InChI Key

OXROLECIYVYOOE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)F)SC3=C2N=CNC3=O

Canonical SMILES

C1=CC2=C(C(=C1)F)SC3=C2N=CNC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.